2-amino-5-oxo-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a pyrrole ring, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes . This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole
- 2-Amino-5-oxo-4-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
2-AMINO-5-OXO-1-[4-(TRIFLUOROMETHYL)PHENYL]-4,5-DIHYDRO-1H-PYRROL-3-YL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8F3N3O |
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Molecular Weight |
267.21 g/mol |
IUPAC Name |
5-amino-2-oxo-1-[4-(trifluoromethyl)phenyl]-3H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)8-1-3-9(4-2-8)18-10(19)5-7(6-16)11(18)17/h1-4H,5,17H2 |
InChI Key |
PMEKQIHBWZPHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(N(C1=O)C2=CC=C(C=C2)C(F)(F)F)N)C#N |
Origin of Product |
United States |
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